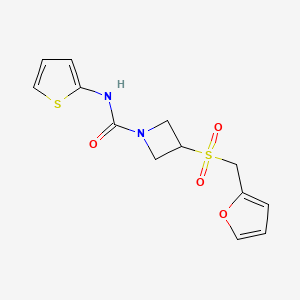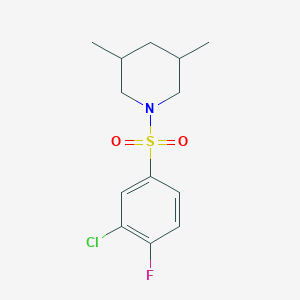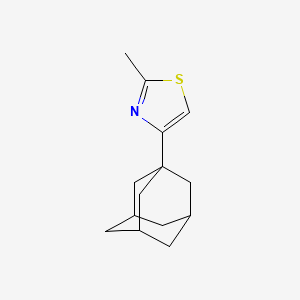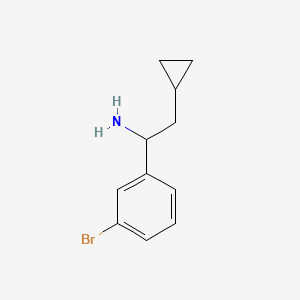
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the target molecule often involves multi-step reactions, starting from basic heterocyclic components. A representative process might involve the initial formation of a furan or thiophene derivative, followed by functionalization with a sulfonyl group, and subsequent coupling with an azetidine ring modified by carboxamide. For example, the synthesis of closely related structures entails reactions like the Gewald reaction for thiophene synthesis, followed by condensation and further functionalization steps to introduce the sulfonyl and carboxamide functionalities (Devi et al., 2010; Arora et al., 2013).
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Compounds incorporating furan and thiophene moieties, similar to 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, have shown significant inhibitory properties against carbonic anhydrase (CA) isozymes, which play crucial roles in physiological and pathophysiological functions. These inhibitors, particularly those with furan-carboxamide segments, have been explored for their potential as topical antiglaucoma agents. The derivatives have demonstrated effective and long-lasting intraocular pressure (IOP) lowering properties in both normotensive and glaucomatous animals, showcasing potencies superior to existing sulfonamide drugs like dorzolamide and brinzolamide. This marks a significant advancement in the treatment of glaucoma, emphasizing the potential therapeutic applications of such compounds (Ilies et al., 2000).
Role in Drug Discovery
Furan and thiophene, along with their related heterocycles, are pivotal in drug discovery due to their stability, availability, and ease of functionalization. These compounds are utilized as key scaffolds and synthons in developing therapeutic agents, demonstrating the versatile applications of these heterocycles in medicinal chemistry. The use of furan and thiophene rings, as seen in 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, underlines their significance in the structural development of new drugs, offering insights into innovative treatment strategies (Sperry & Wright, 2005).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant activities of compounds containing furan and thiophene groups have been extensively studied, indicating their potential in treating various infections and oxidative stress-related conditions. These properties further highlight the broad spectrum of applications for compounds like 3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide in scientific research and therapeutic development (Devi et al., 2010).
Synthesis of Functional Materials
The efficient synthesis of furan and thiophene derivatives plays a crucial role in developing potentially bioactive compounds and functional materials. Methods such as the ZnCl2-catalyzed annulation of enaminones and sulfur ylides have been instrumental in creating highly functionalized furans and thiophenes, underscoring the importance of these heterocycles in material science and bioactive compound synthesis (He et al., 2020).
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-N-thiophen-2-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-13(14-12-4-2-6-20-12)15-7-11(8-15)21(17,18)9-10-3-1-5-19-10/h1-6,11H,7-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYOJRVNJNLYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((furan-2-ylmethyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dichlorobenzyl)oxy]-N'-[imino(2-pyridinyl)methyl]-2-thiophenecarbohydrazide](/img/structure/B2490440.png)
![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)
![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)
![methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2490450.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)acetamide](/img/structure/B2490451.png)



